molecular formula C25H23ClN4OS B2954822 N-(2-chlorobenzyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 688354-75-8

N-(2-chlorobenzyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2954822
CAS No.: 688354-75-8
M. Wt: 463
InChI Key: PKGJCPDSPGWRIC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23ClN4OS and its molecular weight is 463. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Anticancer Activity

  • Synthesis and Anticancer Potential : A study by Kovalenko et al. (2012) synthesized a series of novel compounds with thiazole and thiadiazole fragments showing considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. This research underscores the therapeutic potential of such compounds in oncology (Kovalenko et al., 2012).
  • Antibacterial and Antifungal Properties : Berest et al. (2011) explored the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, demonstrating significant anticancer and antibacterial activity. This highlights the broad spectrum of potential applications of these compounds beyond cancer treatment (Berest et al., 2011).

Antiviral Properties

  • Potential Antiviral Applications : Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, showing weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a potential for these compounds in developing antiviral therapeutics (Luo et al., 2012).

Molecular Docking and Drug Development

  • Drug Design and Molecular Docking : El-Azab et al. (2017) synthesized and evaluated 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones for antitumor activity, with compounds showing comparable or superior activity against various cancer cell lines. Molecular docking studies provided insights into the binding interactions, suggesting these compounds as potential leads for drug development (El-Azab et al., 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4OS/c26-21-12-6-4-10-19(21)16-28-23(31)17-32-25-29-22-13-7-5-11-20(22)24(30-25)27-15-14-18-8-2-1-3-9-18/h1-13H,14-17H2,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGJCPDSPGWRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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